molecular formula C11H13NO3 B13654369 Methyl 3-(cyclopropylmethoxy)picolinate

Methyl 3-(cyclopropylmethoxy)picolinate

Cat. No.: B13654369
M. Wt: 207.23 g/mol
InChI Key: BVZMXWZPYZEUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopropylmethoxy)picolinate is an organic compound with the molecular formula C11H13NO3. It is a derivative of picolinic acid, which is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylmethoxy group attached to the picolinate structure, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropylmethoxy)picolinate typically involves the reaction of picolinic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylmethoxy)picolinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 3-(cyclopropylmethoxy)picolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-(cyclopropylmethoxy)picolinate can be compared with other picolinate derivatives, such as:

    Methyl picolinate: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially less reactive in certain reactions.

    Cyclopropylmethyl picolinate: Similar structure but with variations in the ester group, leading to different chemical and biological properties.

    Halauxifen-methyl: A picolinate herbicide with distinct structural features and herbicidal activity.

The uniqueness of this compound lies in its specific structural modifications, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-(cyclopropylmethoxy)pyridine-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)10-9(3-2-6-12-10)15-7-8-4-5-8/h2-3,6,8H,4-5,7H2,1H3

InChI Key

BVZMXWZPYZEUKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)OCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.